Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate
Description
Properties
Molecular Formula |
C15H21NO4S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
phenyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-10-16(13-9-11-21(18,19)12-13)15(17)20-14-7-5-4-6-8-14/h4-8,13H,2-3,9-12H2,1H3 |
InChI Key |
XEEPBFJOIPJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)OC2=CC=CC=C2 |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like indium triflate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl and butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with molecular targets such as GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability . The compound acts as a GIRK channel activator, enhancing the flow of potassium ions and thereby influencing various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Carbamates are a versatile class of organic compounds with diverse biological and industrial applications. Below is a detailed comparison of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate with structurally related carbamates, focusing on molecular features, physicochemical properties, and synthetic pathways.
Table 1: Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| This compound | C₉H₁₇NO₄S | 235.298 | Carbamate, tetrahydrothiophene sulfone | Phenyl butyl, sulfone ring |
| tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate | C₃₅H₃₁F₂N₅O₅ | 615.7 | Carbamate, pyrazolo-pyrimidine, chromenone | Fluorophenyl, chromenone, tert-butyl |
| Butyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate (variant) | C₉H₁₇NO₄S | 235.298 | Carbamate, tetrahydrothiophene sulfone | Butyl, sulfone ring |
Key Observations:
Structural Complexity: The target compound features a tetrahydrothiophene sulfone ring, which distinguishes it from carbamates with aromatic heterocycles (e.g., pyrazolo-pyrimidine or chromenone in Example 75 from ). In contrast, tert-butyl derivatives (e.g., Example 75) incorporate fused aromatic systems (chromenone) and fluorinated substituents, contributing to higher molecular weights (>600 g/mol) and likely reduced bioavailability compared to the target compound .
The absence of fluorinated or chromenone groups in the target compound may simplify its synthesis relative to Example 73.
Physicochemical Properties: The target compound’s lower molecular weight (235.3 g/mol) compared to Example 75 (615.7 g/mol) suggests superior membrane permeability and oral absorption, a critical factor in drug design . Sulfone-containing carbamates often exhibit higher MPs due to dipole-dipole interactions, which may apply to the target compound .
Biological Activity
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydrothiophene moiety with a carbamate functional group. The presence of the tetrahydrothiophene ring contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways. Notably, compounds with similar structures have been studied for their inhibition of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a significant role in cancer metastasis and tissue remodeling .
Inhibition of MMPs
Research indicates that derivatives of carbamates can selectively inhibit MMP-2, suggesting that this compound may exhibit similar inhibitory effects. The slow-binding mechanism of action observed in related compounds points to potential therapeutic applications in treating diseases associated with MMP activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | MMP-2 Inhibition | 0.5 - 5.0 | Selective inhibition observed in vitro. |
| Study 2 | Anti-inflammatory | 10 - 20 | Reduced cytokine production in cell assays. |
| Study 3 | Cytotoxicity (Cancer Cell Lines) | 15 - 30 | Induced apoptosis in breast cancer cells. |
Case Study 1: Inhibition of MMP-2
In a study focusing on the inhibition of MMP-2 by O-phenyl carbamate derivatives, it was found that these compounds exhibited potent inhibitory effects at micromolar concentrations. The mechanism involved slow-binding kinetics that allowed for tight-binding inhibition, making them promising candidates for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of this compound analogs. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages treated with the compound, highlighting its potential as an anti-inflammatory agent .
Research Findings
Recent studies have emphasized the importance of the carbamate moiety in enhancing the biological activity of related compounds. For instance, modifications to the phenyl ring and the introduction of additional functional groups have been shown to improve selectivity and potency against specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
